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Sitravatinib Pharmacokinetic Parameters

The following table summarizes the core pharmacokinetic data for sitravatinib from a Phase 1/1b study in

patients with advanced solid tumors [1] [2] [3].

Parameter Findings
Absorption & Orally administered under fasted conditions [2] [3]. Steadily absorbed
Administration with dose-proportional exposure [4].

Terminal Elimination Half- 42.1 to 51.5 hours [1] [2] [3].
life (ta/2)

Dosing Regimen Once daily (QD) [2] [3].

Maximum Tolerated Dose 150 mg daily [1] [3].
(MTD)

Recommended Dose 120 mg daily (established in Phase 1b for better tolerability) [1] [2] [3].

Key Experimental Methodology
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The pharmacokinetic data was generated from a multicenter, open-label, Phase 1/1b clinical trial
(NCT02219711) [1] [3].

e Study Design: The trial included a Pharmacokinetic (PK) Lead-in Period. Patients received a
single oral dose of sitravatinib (ranging from 10 mg to 200 mg) under fasted conditions, followed by
plasma sample collection for 3 to 7 days. After this, patients commenced daily dosing [2] [3].

¢ Blood Sampling for PK Analysis: After a single dose, plasma samples were collected pre-dose and
at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48, 72, and 168 hours). Trough
samples were also collected after multiple doses [2] [3].

¢ Bioanalytical Method: Plasma concentrations of sitravatinib were quantified using a validated
assay, with a lower limit of quantification of 0.05 ng/mL [2] [3].

¢ PK Analysis: Parameters, including half-life, were determined using noncompartmental analysis

[2] [3].

Sitravatinib’s Target Spectrum

Sitravatinib is a spectrum-selective tyrosine kinase inhibitor. Its primary targets and their proposed roles are

summarized below [1] [4] [5].

Sitravatinib Inhibits Key Oncogenic Pathways
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Interpretation of Pharmacokinetic Data
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¢ Clinical Implications of Half-life: A half-life of approximately two days supports a once-daily
dosing regimen [6]. This long half-life also suggests a potential for drug accumulation until steady
state is reached, which is a critical consideration for dosing schedule design and toxicity
management.

¢ Mechanistic Rationale for Efficacy: The broad targeting of multiple RTKs provides a rationale for
using sitravatinib to overcome resistance to first-line antiangiogenic therapies. Preclinical models
show that resistance to VEGFR inhibitors can lead to upregulation of alternative pathways, such as
those involving MET and AXL, which sitravatinib is positioned to block simultaneously [4] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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